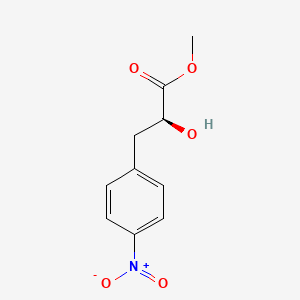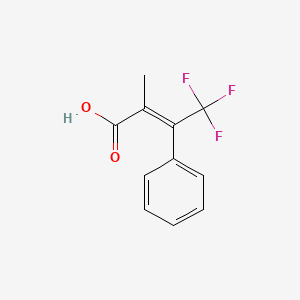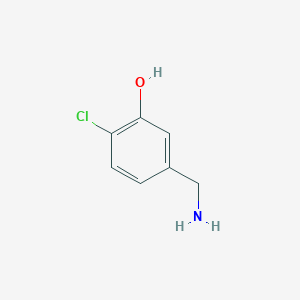
11-(2-Methoxyethoxy)undecyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Methoxyethoxy)undecyltrichlorosilane is an organochlorosilane compound with the molecular formula C14H29Cl3O2Si. It is primarily used as a chemical intermediate and is known for its unique physical and chemical properties . This compound is utilized in various fields of research and industry due to its ability to form self-assembled monolayers with hydrophilic tips .
Métodos De Preparación
The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane typically involves the reaction of undecyltrichlorosilane with 2-methoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
11-(2-Methoxyethoxy)undecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.
Condensation: Forms self-assembled monolayers on surfaces, which are useful for surface modification.
Substitution: Can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Aplicaciones Científicas De Investigación
11-(2-Methoxyethoxy)undecyltrichlorosilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-(2-Methoxyethoxy)undecyltrichlorosilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of self-assembled monolayers. These monolayers provide hydrophilic properties to the surfaces, enhancing their interaction with water and other polar substances . The molecular targets include hydroxyl groups on various substrates, and the pathways involved are primarily surface modification and functionalization .
Comparación Con Compuestos Similares
11-(2-Methoxyethoxy)undecyltrichlorosilane is unique due to its ability to form hydrophilic self-assembled monolayers. Similar compounds include:
11-(Triethoxysilyl)undecanoate: Used for hydrophobic surface modification.
2-[Methoxy(triethylenoxy)]-11-triethoxysilylundecanoate: Utilized for hydrophilic surface modification.
Compared to these compounds, this compound offers a balance of hydrophilic properties and reactivity, making it suitable for a broader range of applications .
Propiedades
IUPAC Name |
trichloro-[11-(2-methoxyethoxy)undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKTYWHVXBTJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)






